molecular formula C8H5Cl2NO B1321298 4,6-Dichloroisoindolin-1-one CAS No. 74572-30-8

4,6-Dichloroisoindolin-1-one

Cat. No. B1321298
CAS RN: 74572-30-8
M. Wt: 202.03 g/mol
InChI Key: QQNMVGPIDSWXTK-UHFFFAOYSA-N
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Description

4,6-Dichloroisoindolin-1-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis. For instance, the first paper describes the synthesis of 3-Isobutyl-4,5-dimethylisoindolin-1-one, a compound that shares the isoindolin-1-one core structure with this compound but has different substituents on the isoindoline ring . The second paper discusses the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, which, while not the same, indicates the potential reactivity of the 4,6-dichloro moiety in related heterocyclic compounds .

Synthesis Analysis

The synthesis of related isoindolin-1-one derivatives involves non-regioselective methods, as indicated by the synthesis of 3-Isobutyl-4,5-dimethylisoindolin-1-one . The exact synthesis of this compound is not detailed, but the methodologies used for similar compounds suggest that a variety of synthetic routes could be possible, potentially involving palladium-catalyzed cross-coupling reactions as seen in the synthesis of 4,6-disubstituted pyrimidines .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be determined using spectroscopic methods, as demonstrated in the first paper . Although the exact structure of this compound is not provided, it can be inferred that it would consist of an isoindolin-1-one core with two chlorine atoms at the 4 and 6 positions of the aromatic ring.

Chemical Reactions Analysis

The chemical reactivity of the 4,6-dichloro moiety in heterocyclic compounds is highlighted in the second paper, where 4,6-dichloro-2-(4-morpholinyl)pyrimidine undergoes selective and sequential palladium-catalyzed cross-coupling reactions . This suggests that this compound could also participate in similar cross-coupling reactions, allowing for the introduction of various substituents at the 4 and 6 positions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can provide some insight. Typically, the presence of chlorine atoms would influence the compound's polarity, reactivity, and potentially its boiling and melting points. The isoindolin-1-one core is likely to contribute to the compound's stability and reactivity profile, particularly in the context of biological systems or as an intermediate in organic synthesis.

Scientific Research Applications

Anticonvulsant Ligand Potential

A study by Sharma and Sharma (2014) explored the use of substituted 4,6-dichloroindole-2-carboxylic acid analogs in anticonvulsant drug development. They used quantitative structure–activity relationship (QSAR) studies to identify potential therapeutic ligands for the glycine binding site of the N-methyl-d-aspartate receptor. This work indicates the potential of 4,6-dichloroisoindolin-1-one derivatives in the development of anticonvulsant drugs (Sharma & Sharma, 2014).

Anti-Plasmodium Properties

Mahmud, Shallangwa, and Uzairu (2020) conducted QSAR and molecular docking studies on 1,3-dioxoisoindoline-4-aminoquinolines. They demonstrated that these compounds have potential as antiplasmodium agents, indicating a role for this compound derivatives in malaria treatment (Mahmud, Shallangwa, & Uzairu, 2020).

Plant Growth Regulation

Reinecke (2004) studied the role of 4-chloroindole-3-acetic acid, a compound related to this compound, in plant growth. This work contributes to understanding how halogenated auxins, like this compound, can influence plant development (Reinecke, 2004).

Antimicrobial Activity

Bedair et al. (2006) explored the antimicrobial properties of compounds derived from (dioxoisoindolin-2-yl)phenylacetic acid. Their research demonstrates the potential of this compound derivatives in antimicrobial drug development (Bedair et al., 2006).

Antiproliferative Activity Against Cancer Cells

Lin et al. (2013) synthesized indolin-2-one derivatives and evaluated their antiproliferative activity against cancer cell lines, indicating the potential of this compound in cancer treatment (Lin et al., 2013).

AChE Inhibition in Alzheimer's Treatment

Andrade-Jorge et al. (2018) studied the inhibition of acetylcholinesterase (AChE) by dioxoisoindolines, suggesting the potential use of this compound derivatives in Alzheimer's disease treatment (Andrade-Jorge et al., 2018).

Inhibitors of Carbonic Anhydrase

Sethi et al. (2013) investigated derivatives of 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes (Sethi et al., 2013).

Biochemical Analysis

Biochemical Properties

4,6-Dichloroisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), which is crucial in regulating the cell cycle . The interaction between this compound and CDK7 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK7 by this compound can lead to altered cell cycle dynamics, affecting cell proliferation and survival . Additionally, it may impact gene expression by modulating transcriptional activity, thereby influencing various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK7, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of target proteins involved in cell cycle regulation, ultimately affecting cell proliferation . Furthermore, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting CDK7 and modulating cell cycle progression. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in specific metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and clearance. The compound may affect metabolic flux and metabolite levels by modulating enzyme activity and altering metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Additionally, its distribution within different cellular compartments can influence its efficacy and function . Studies have shown that this compound can accumulate in specific tissues, affecting its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, cytoplasm, or other cellular structures can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

properties

IUPAC Name

4,6-dichloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNMVGPIDSWXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611115
Record name 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74572-30-8
Record name 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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